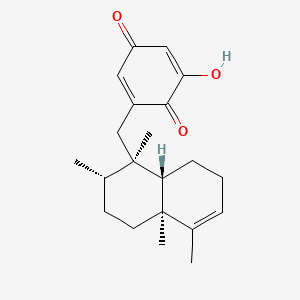
Avarone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avarone A is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant interest due to its diverse biological activities, including insulin-sensitizing and mimetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Avarone A can be synthesized from its precursor, avarol, through an oxidation reaction. The oxidation of avarol to this compound typically involves the use of oxidizing agents such as potassium permanganate or other suitable oxidants in an organic solvent .
Industrial Production Methods: Industrial production of this compound involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to this compound. The extraction process includes solvent extraction and purification steps to isolate avarol, which is then subjected to oxidation under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Avarone A undergoes various chemical reactions, including:
Oxidation: Conversion of avarol to this compound.
Reduction: Reduction of this compound back to avarol.
Substitution: Nucleophilic addition of thiols or p-chloroaniline to this compound to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an organic solvent.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Thiols or p-chloroaniline in ethanol-water mixture.
Major Products Formed:
Oxidation: this compound.
Reduction: Avarol.
Substitution: Various alkylthio and p-chlorophenyl derivatives of this compound.
Applications De Recherche Scientifique
Mécanisme D'action
Avarone A exerts its effects through multiple mechanisms:
Insulin-Sensitizing and Mimetic Activity: this compound inhibits protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin receptor, thereby improving insulin sensitivity.
Antiparasitic Activity: The antiparasitic effects of this compound are believed to be mediated by the formation of a toxic semiquinone radical species, which disrupts the cellular processes of parasites.
Comparaison Avec Des Composés Similaires
Avarone A is unique among sesquiterpene quinones due to its dual targeting of PTP1B and AKR1B1, making it a promising multitarget drug for diabetes . Similar compounds include:
Thiazinoquinone Derivatives: Semisynthetic derivatives of this compound with enhanced antiparasitic properties.
4′-Leucine-Avarone: A derivative synthesized from avarol, showing increased specificity towards certain cancer cell lines.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
130203-67-7 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-13-6-5-7-18-20(13,3)9-8-14(2)21(18,4)12-15-10-16(22)11-17(23)19(15)24/h6,10-11,14,18,23H,5,7-9,12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |
Clé InChI |
RQEBMLJSOUMSIH-FEHMIHBQSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


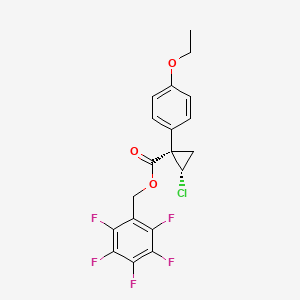
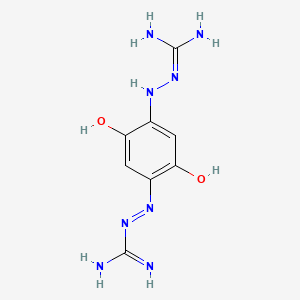

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
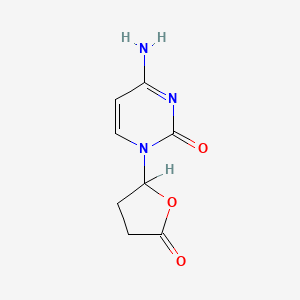
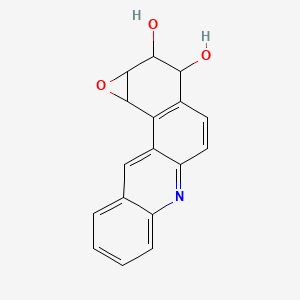
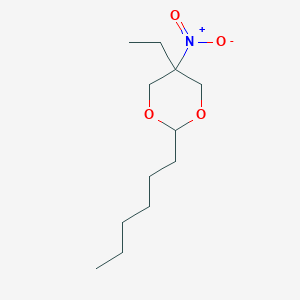
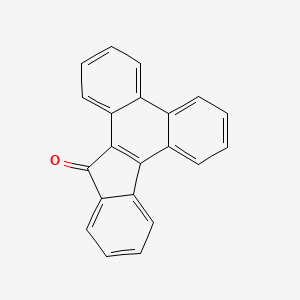
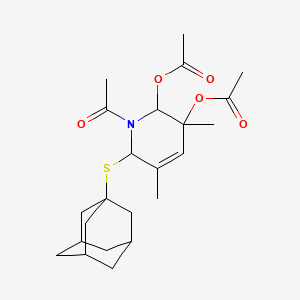


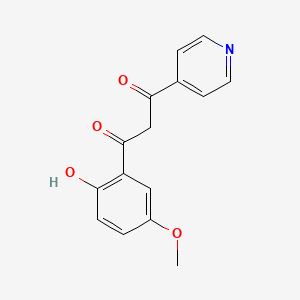

![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
